ER-000444793
Overview
Description
ER-000444793 is a potent inhibitor of the mitochondrial permeability transition pore (mPTP) opening. It is a small molecule that acts independently of cyclophilin D inhibition, making it a unique and valuable tool in the study of mitochondrial function and pathology .
Chemical Reactions Analysis
Scientific Research Applications
ER-000444793 has a wide range of scientific research applications, including:
Mechanism of Action
ER-000444793 inhibits the opening of the mitochondrial permeability transition pore by a mechanism that is independent of cyclophilin D inhibition. It potently and dose-dependently inhibits calcium-induced mitochondrial permeability transition without affecting cyclophilin D enzymatic activity or displacing cyclosporin A from cyclophilin D protein .
Comparison with Similar Compounds
ER-000444793 is unique in its mechanism of action compared to other mPTP inhibitors. Similar compounds include:
Cyclosporin A: A well-known mPTP inhibitor that acts by binding to cyclophilin D.
Sanglifehrin A: Another mPTP inhibitor that displaces cyclosporin A from cyclophilin D protein.
This compound stands out due to its cyclophilin D-independent mechanism, making it a valuable tool for studying mPTP without the off-target effects associated with cyclophilin D inhibition .
Properties
IUPAC Name |
N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-22-15-19(18-11-5-7-13-21(18)24-22)23(27)25-20-12-6-4-10-17(20)14-16-8-2-1-3-9-16/h1-13,15H,14H2,(H,24,26)(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZPRRGJIHYZAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC(=O)NC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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